![molecular formula C9H20ClNO B1377197 4-Tert-butylpiperidin-3-ol hydrochloride CAS No. 1432680-61-9](/img/structure/B1377197.png)
4-Tert-butylpiperidin-3-ol hydrochloride
Overview
Description
4-Tert-butylpiperidin-3-ol hydrochloride (4-TBPOHCl) is an organic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-TBPOHCl is a widely used intermediate in organic synthesis and is used as a starting material for a variety of organic reactions. It is also used in the synthesis of a variety of drugs and other biologically active compounds.
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Conformation : The synthesis and investigation of the molecular structure of derivatives of 4-tert-butylpiperidin-3-ol hydrochloride reveal their conformation in solution and solid state. These studies help understand the interaction of hydroxyl groups with methyl groups in chair forms of the compounds (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Chemical Reactions and Properties
- Hydrogenation Studies : Research involving the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide, shows the influence of hydrochloric acid on the stereoselectivity of the process. This highlights the role of 4-tert-butylpiperidin-3-ol hydrochloride in influencing reaction mechanisms (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
- Application in Solar Cells : The addition of 4-tert-butylpiperidin-3-ol hydrochloride to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This is attributed to the compound's effect on the surface charge of TiO2 and the recombination of electrons (Boschloo, Häggman, & Hagfeldt, 2006).
Pharmaceutical and Biochemical Applications
- Oxidative Cyclization in Organic Synthesis : The compound is utilized in the oxidative cyclization of isatins for the synthesis of quinazolin-4(3H)-ones and tryptanthrin derivatives, showcasing its role in promoting specific chemical transformations (Jia, Zhou, Xu, Wu, & Wu, 2016).
- Antioxidant Studies : In studies involving the determination of antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma, derivatives of 4-tert-butylpiperidin-3-ol hydrochloride are analyzed for their antioxidant properties and pharmacokinetics (Bailey, Della Corte, Farmer, & Gray, 1981).
Environmental and Material Science Applications
- Synthesis of Catalytic Intermediates : The compound is used as an intermediate in the synthesis of catalytic substances, illustrating its utility in the preparation of materials with specific chemical functions (Chen, 2011).
properties
IUPAC Name |
4-tert-butylpiperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNTLXHSWBGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylpiperidin-3-ol hydrochloride | |
CAS RN |
1432680-61-9 | |
Record name | 4-tert-butylpiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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